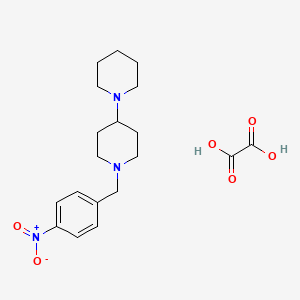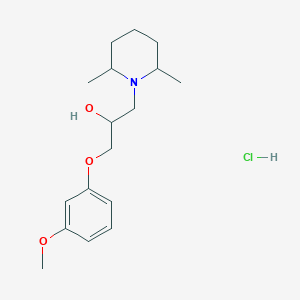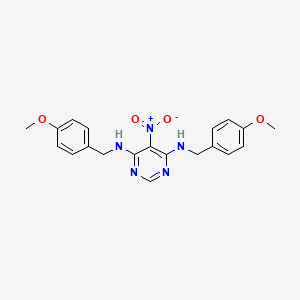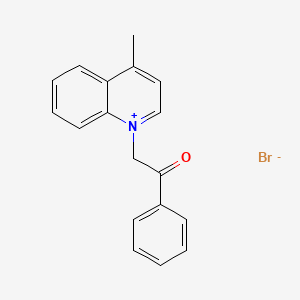
1'-(4-nitrobenzyl)-1,4'-bipiperidine oxalate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-nitrobenzyl)-1,4'-bipiperidine oxalate is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is known for its ability to selectively bind to certain receptors in the brain, which can lead to a range of biochemical and physiological effects. In
作用机制
The mechanism of action of 1-(4-nitrobenzyl)-1,4'-bipiperidine oxalate involves its selective binding to certain receptors in the brain. For example, when 1-(4-nitrobenzyl)-1,4'-bipiperidine oxalate binds to the dopamine D2 receptor, it can modulate the release of dopamine in the brain. Similarly, when it binds to the sigma-1 receptor, it can modulate various cellular processes, including calcium signaling and protein synthesis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(4-nitrobenzyl)-1,4'-bipiperidine oxalate are diverse and depend on the receptor it binds to. For example, when it binds to the dopamine D2 receptor, it can modulate the release of dopamine, which can affect a range of physiological processes, including movement, motivation, and reward. Similarly, when it binds to the sigma-1 receptor, it can modulate various cellular processes, including calcium signaling and protein synthesis, which can affect a range of physiological processes, including cell survival and neuroplasticity.
实验室实验的优点和局限性
The advantages of using 1-(4-nitrobenzyl)-1,4'-bipiperidine oxalate in lab experiments include its selectivity for certain receptors, which can allow for more precise and targeted studies of these receptors. Additionally, its synthesis method has been extensively studied and optimized, ensuring high yields and purity of the final product. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for careful handling and disposal.
未来方向
There are many future directions for the study of 1-(4-nitrobenzyl)-1,4'-bipiperidine oxalate. One direction is to further investigate its selective binding to certain receptors in the brain, including the dopamine D2 receptor and the sigma-1 receptor, and to explore the potential therapeutic applications of this compound in the treatment of various neurological and psychiatric disorders. Another direction is to develop new synthesis methods for this compound that can improve its yields, purity, and safety. Additionally, future studies could explore the potential use of this compound in combination with other drugs or therapies to enhance its effects or reduce its potential toxicity.
合成方法
The synthesis method of 1-(4-nitrobenzyl)-1,4'-bipiperidine oxalate involves the reaction of 4-nitrobenzyl chloride with 1,4'-bipiperidine in the presence of a base such as sodium hydroxide. The resulting product is then treated with oxalic acid to form the oxalate salt of the compound. This synthesis method has been extensively studied and optimized to ensure high yields and purity of the final product.
科学研究应用
1-(4-nitrobenzyl)-1,4'-bipiperidine oxalate has a range of scientific research applications, particularly in the field of neuroscience. This compound is known to selectively bind to certain receptors in the brain, including the dopamine D2 receptor and the sigma-1 receptor. By selectively targeting these receptors, 1-(4-nitrobenzyl)-1,4'-bipiperidine oxalate can be used to study the role of these receptors in various physiological and pathological processes.
属性
IUPAC Name |
1-[(4-nitrophenyl)methyl]-4-piperidin-1-ylpiperidine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O2.C2H2O4/c21-20(22)17-6-4-15(5-7-17)14-18-12-8-16(9-13-18)19-10-2-1-3-11-19;3-1(4)2(5)6/h4-7,16H,1-3,8-14H2;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQKKEGGNYGODSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2CCN(CC2)CC3=CC=C(C=C3)[N+](=O)[O-].C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5414397 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(2-fluorophenyl)-4-[1-(2-furoyl)-3-piperidinyl]piperazine](/img/structure/B5156468.png)
![2,4-dichloro-N-{5-[(4-methoxy-3-nitrobenzyl)thio]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B5156470.png)
![N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1-[(2,6-dimethyl-4-pyrimidinyl)carbonyl]-4-piperidinecarboxamide](/img/structure/B5156481.png)


![(3R*,4R*)-1-(4-biphenylylmethyl)-4-{methyl[2-(2-pyridinyl)ethyl]amino}-3-piperidinol](/img/structure/B5156501.png)

![7-(4-fluorophenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5156510.png)
![N-({[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-3-chlorobenzamide](/img/structure/B5156513.png)
![5-(4-bromophenyl)-6-(3-methylphenyl)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B5156514.png)


